3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Description
Hantzsch-Widman System
While primarily used for monocyclic heterocycles, the Hantzsch-Widman system could describe the pyrazole ring as 1H-pyrazole and the saturated pyridine ring as 4,5,6,7-tetrahydro-pyridine . However, this approach fails to concisely describe the fusion pattern.
Fusion Position Descriptors
Older literature may use terms like pyrazolo[4,3-c]pyridine to specify the fusion between the pyrazole (positions 4a-7a) and pyridine (positions 1-6) rings. The lowercase “c” indicates fusion at the third position of the pyridine ring.
Functional Group Prioritization
Some pharmacological studies prioritize substituent description over ring numbering, leading to names like 1-methyl-3-phenoxymethyl-pyrazolo-tetrahydropyridine with a para-fluoro specification. This violates IUPAC rules but persists in patent literature for readability.
Nomenclature Comparison Table
| Convention | Example Name |
|---|---|
| IUPAC | This compound |
| Fusion-descriptive | 1-methyl-3-(4-fluorophenoxymethyl)pyrazolo[4,3-c]tetrahydropyridine |
| Pharmacological | N-methyl-4-fluorophenoxymethyl-tetrahydropyrazolopyridine |
CAS Registry Number and Regulatory Classification Codes
As of May 2025, no CAS Registry Number has been assigned to this specific compound in public databases. Related structures provide insight into potential classification:
Parent structure analogs :
Regulatory codes :
- EC Number : Not listed in European Chemical Agency (ECHA) databases
- UNII : No FDA Substance Registration System entry
- DSSTox ID : Undefined in EPA’s Distributed Structure-Searchable Toxicity Database
The absence of regulatory codes suggests the compound remains in preclinical research phases without commercial manufacturing or environmental release. Its structural similarity to ChEMBL4550967 and ChEMBL1188127 indicates potential classification under Research Use Only (RUO) in chemical catalogs.
Regulatory Status Summary
| Category | Status |
|---|---|
| CAS Registry | Unassigned |
| ECHA Classification | Not registered under REACH |
| FDA UNII | No substance-specific identifier |
| Occupational Safety | No OSHA Hazard Communication Standard classification |
Properties
Molecular Formula |
C14H16FN3O |
|---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C14H16FN3O/c1-18-14-6-7-16-8-12(14)13(17-18)9-19-11-4-2-10(15)3-5-11/h2-5,16H,6-9H2,1H3 |
InChI Key |
TWRRFVWOHYUWSM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Intermediate
The initial step involves the reaction of hydrazine derivatives with carbonyl compounds (such as aldehydes or ketones) to form pyrazole rings. This condensation is typically performed in polar solvents like DMF or MeCN under mild heating. The reaction conditions are optimized to favor the formation of the pyrazole ring without side reactions.
Cyclization to Pyrazolo[4,3-c]pyridine
The pyrazole intermediate undergoes cyclization with pyridine derivatives to form the fused bicyclic system. This step may involve intramolecular nucleophilic attack and ring closure, often facilitated by acid or base catalysts. The cyclization is sensitive to temperature and solvent choice, with common solvents including 1,4-dioxane or THF.
Introduction of the 4-Fluorophenoxy Methyl Group
The final key step is the nucleophilic substitution to attach the 4-fluorophenoxy methyl group at the 3-position of the bicyclic core. This is typically achieved by reacting the bicyclic intermediate with 4-fluorophenol derivatives under conditions that promote substitution, such as the presence of a base (e.g., potassium carbonate) and polar aprotic solvents (e.g., DMF). The reaction is monitored to avoid over-substitution or decomposition.
Representative Synthetic Route Example
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Hydrazine + Carbonyl compound, DMF, mild heat | Formation of pyrazole intermediate | Moderate to high yield; purity depends on reaction time |
| 2 | Pyrazole intermediate + Pyridine derivative, acid/base catalyst, 1,4-dioxane, reflux | Cyclization to fused pyrazolo[4,3-c]pyridine | High yield; requires careful temperature control |
| 3 | Bicyclic intermediate + 4-fluorophenol, K2CO3, DMF, 80-100°C | Nucleophilic substitution to introduce fluorophenoxy group | Good yield; reaction time critical to avoid side products |
Research Findings and Optimization
- Solvent Effects: Polar aprotic solvents such as DMF and MeCN enhance nucleophilic substitution efficiency and cyclization rates.
- Temperature Control: Maintaining moderate temperatures (80–100°C) during substitution prevents decomposition and side reactions.
- Catalyst Selection: Bases like potassium carbonate are preferred for substitution steps, while acid or base catalysts facilitate cyclization.
- Purification: Multi-step purification including MPLC (medium-pressure liquid chromatography) and silica gel filtration is employed to achieve high purity.
Summary Table of Key Parameters
| Parameter | Optimal Condition | Impact on Synthesis |
|---|---|---|
| Solvent for condensation | DMF or MeCN | Enhances pyrazole formation |
| Cyclization catalyst | Acid or base (e.g., p-TsOH) | Promotes ring closure |
| Substitution base | K2CO3 | Facilitates nucleophilic attack |
| Temperature range | 80–100°C | Balances reaction rate and stability |
| Purification method | MPLC, silica gel filtration | Ensures compound purity |
Chemical Reactions Analysis
Types of Reactions
3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyrazolo[4,3-c]pyridine core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Biological Applications
Numerous studies have highlighted the potential of pyrazolo[4,3-c]pyridine derivatives in various therapeutic areas:
Anticancer Activity
Research indicates that compounds with a similar structure exhibit significant anticancer properties. They can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example:
- A study on related pyrazolo compounds demonstrated their ability to inhibit tumor growth in vivo models by targeting specific signaling pathways involved in cancer progression .
Anti-inflammatory Effects
Compounds derived from the pyrazolo framework have shown promising anti-inflammatory activities:
- In vitro assays revealed that these compounds can reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB signaling .
Neuroprotective Properties
Recent investigations into neurodegenerative diseases suggest that pyrazolo derivatives may protect neuronal cells from oxidative stress and apoptosis:
- Experimental models have shown that these compounds can enhance neuronal survival and improve cognitive functions in animal models of Alzheimer's disease .
Case Studies
Several case studies provide insights into the efficacy of 3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Demonstrated significant inhibition of tumor growth in xenograft models. |
| Study 2 | Assess anti-inflammatory properties | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. |
| Study 3 | Investigate neuroprotective effects | Improved neuronal survival rates and reduced markers of oxidative stress. |
Mechanism of Action
The mechanism of action of 3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The fluorophenoxy group enhances the compound’s binding affinity and selectivity, making it a potent modulator of biological pathways .
Comparison with Similar Compounds
Key Insights :
- The nitrofuran moiety in 13g is critical for redox-mediated bactericidal activity, a feature absent in the target compound .
Antitubercular Activity via Pantothenate Synthetase (PS) Inhibition
THPP derivatives with aromatic substituents exhibit PS inhibitory activity:
| Compound Name | Substituent | IC50 (PS Inhibition) |
|---|---|---|
| 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (Samala et al.) | Phenyl | ~200 nM |
| 5-tert-Butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide (Petukhov et al.) | tert-Butyl, isoxazole | 90 nM |
| Target Compound | 4-Fluorophenoxymethyl | No reported data |
Key Insights :
- Hydrophobic groups (e.g., tert-butyl) enhance PS inhibition by occupying hydrophobic pockets in the enzyme’s active site .
- However, the fluorine atom may improve membrane permeability compared to non-halogenated analogs .
Kinase Inhibition and Structural Adaptability
THPP derivatives are also explored as kinase inhibitors (e.g., c-Met) and TLR7/8 antagonists:
| Compound Name | Application | Key Structural Features |
|---|---|---|
| 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride | Kinase inhibition | Trifluoromethyl group for enhanced binding |
| 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | TLR7/8 antagonism | Benzyl group for π-π stacking |
| Target Compound | Underexplored | 4-Fluorophenoxymethyl for balanced hydrophobicity |
Key Insights :
- The trifluoromethyl group in kinase inhibitors enhances electronegativity and target affinity, whereas the benzyl group in TLR antagonists facilitates aromatic interactions .
- The target compound’s 4-fluorophenoxymethyl group may offer a balance between hydrophobicity and solubility, making it adaptable for multiple targets but requiring empirical validation .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 13g (Antimicrobial Lead) | 3-Phenyl (PS Inhibitor) |
|---|---|---|---|
| LogP (Predicted) | ~2.5 (moderate hydrophobicity) | ~1.8 (polar nitrofuran group) | ~3.0 (hydrophobic phenyl group) |
| Melting Point | Not reported | 144–145°C | 142–143°C (hydrochloride salt) |
| Solubility | Likely low (discontinued) | Moderate (salt form) | Low (neutral form) |
Key Insights :
Biological Activity
3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound primarily involves its interaction with various biological targets:
- Protein Kinases : Similar compounds within the pyrazolo[4,3-c]pyridine family have shown to modulate protein kinase activity, which is crucial for cellular signaling pathways involved in cancer progression and other diseases .
- Anticancer Activity : The compound has been investigated for its potential anticancer properties. Studies have indicated that derivatives of pyrazolo compounds often exhibit selective cytotoxicity against various cancer cell lines .
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound. Below are summarized findings from notable research:
Anticancer Activity
- Cell Line Studies : In vitro studies using MDA-MB-231 (human breast cancer) and HeLa (cervical cancer) cell lines demonstrated that the compound exhibits growth inhibition at varying concentrations. For example, an IC50 value was observed at approximately 15.3 µM for similar pyrazolo derivatives .
Mechanistic Insights
The mechanism of action appears to involve:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression and induce apoptosis in cancer cells.
- Targeting Specific Kinases : It has been suggested that such compounds can inhibit specific kinases associated with tumor growth and metastasis .
Case Studies
- Case Study on Anticancer Efficacy : A study explored the effects of a series of pyrazolo derivatives on various cancer cell lines. The results indicated that modifications to the pyrazolo structure significantly affect the anticancer potency and selectivity .
- Toxicology Assessment : Evaluations have shown moderate toxicity profiles in human dermal fibroblasts when tested alongside anticancer efficacy, indicating a need for careful optimization in drug development .
Q & A
Q. What are the optimal synthetic routes and characterization methods for this compound?
The compound can be synthesized via coupling reactions using carbonyldiimidazole (CDI) in DMF, followed by purification via column chromatography. Characterization typically involves H/C NMR to confirm substituent positions and mass spectrometry (MS) for molecular weight validation. For derivatives, consider adjusting reaction times and stoichiometry to improve yields (e.g., 30–45% yields reported for analogous pyrazolo[4,3-c]pyridines) .
Q. How can the crystal structure of this compound be determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXS for structure solution and SHELXL for refinement) to analyze diffraction data. Ensure proper crystal mounting and data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Validate the final structure using R-factors and residual electron density maps .
Q. What safety protocols are critical during synthesis and handling?
Always use PPE (gloves, lab coat, goggles) and work in a fume hood. For toxic intermediates, employ a glovebox. Store the compound at -20°C for long-term stability. Dispose of waste via approved hazardous waste contractors to avoid environmental contamination .
Advanced Research Questions
Q. How can QSAR models inform the design of derivatives with enhanced bioactivity?
Perform quantitative structure-activity relationship (QSAR) analysis using parameters like hydrophobicity (π), electronic effects (σ), and van der Waals volume (). These correlate with receptor-binding affinity (e.g., displacement of H-prazosin in antihypertensive agents). Use multivariate regression to identify dominant physicochemical drivers .
Q. What structural modifications improve pharmacokinetic properties like oral bioavailability?
Cyclization of labile functional groups (e.g., carboxamido linkers) reduces metabolic hydrolysis. Optimize P1/P4 moieties (e.g., p-methoxyphenyl for FXa inhibitors) to balance potency and solubility. In silico ADMET tools can predict logP and permeability, guiding synthetic prioritization .
Q. How to assess the environmental fate and ecotoxicological risks of this compound?
Follow frameworks like INCHEMBIOL:
- Step 1: Measure physicochemical properties (e.g., logKow, hydrolysis rates).
- Step 2: Conduct biodegradation assays (OECD 301) to evaluate persistence.
- Step 3: Use tiered ecotoxicity testing (e.g., Daphnia magna acute toxicity). Integrate data into probabilistic models to estimate ecological risks under real-world exposure scenarios .
Q. Which computational methods predict binding modes and target interactions?
Molecular docking (AutoDock Vina, Glide) paired with molecular dynamics (MD) simulations (AMBER, GROMACS) can model ligand-receptor interactions. Validate predictions using experimental data (e.g., IC, SPR binding kinetics). PubChem’s 3D conformer database provides starting structures for in silico screening .
Methodological Notes
- Contradictions in Evidence: While emphasizes cyclization for stability, shows lower yields (30–45%) for similar reactions, suggesting a trade-off between synthetic feasibility and pharmacokinetic optimization.
- Data Gaps: Physical properties (e.g., solubility, melting point) are often unreported; experimental determination via DSC and HPLC-based solubility assays is recommended.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
